molecular formula C11H10N2O3 B14746567 2-imino-8-methoxy-2H-chromene-3-carboxamide CAS No. 1728-87-6

2-imino-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B14746567
CAS No.: 1728-87-6
M. Wt: 218.21 g/mol
InChI Key: HHMZURGWXAWJGC-UHFFFAOYSA-N
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Description

2-imino-8-methoxy-2H-chromene-3-carboxamide is a chemical scaffold of significant interest in medicinal chemistry and organic synthesis, primarily investigated for its potential as a cytotoxic agent and as a versatile building block for complex heterocycles. As part of the 2-imino-2H-chromene carboxamide family, this compound serves as a key precursor in synthetic pathways for generating diverse fused heterocyclic systems, such as pyrimidines, pyrazoles, and tetrazoles . Its reactivity allows for functionalization at multiple sites, enabling researchers to create extensive libraries of derivatives for structure-activity relationship (SAR) studies . The synthetic utility of analogous compounds involves reactions with dinucleophiles, leading to rearranged products like 3-hetaryl-2-oxo-2H-chromenes through proposed mechanisms involving ring-opening and cyclization steps . Chromene derivatives, including 2-imino-2H-chromene-3-carboxamides, are a notable class of heterocyclic compounds recognized for a broad spectrum of pharmacological attributes, with anticancer effects being a primary area of investigation . Structure-activity relationship studies indicate that derivatives of the 2-iminochromene core can exhibit potent cytotoxic activity against various human cancer cell lines . For example, specific 2-imino-N-arylcarboxamide analogs have demonstrated promising activity against breast (MCF-7), prostate (PC-3), lung (A-549), and colon (Caco-2) cancer cell lines, with some compounds showing potency comparable to standard chemotherapeutics like 5-fluorouracil and docetaxel . The 2-imino group is a bioisostere for the 2-oxo group found in classical coumarins, a modification that can significantly influence the compound's electronic properties and biological interactions . This product is intended for research purposes as a chemical reference standard and synthetic intermediate in the development of novel bioactive molecules. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

1728-87-6

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

2-imino-8-methoxychromene-3-carboxamide

InChI

InChI=1S/C11H10N2O3/c1-15-8-4-2-3-6-5-7(10(12)14)11(13)16-9(6)8/h2-5,13H,1H3,(H2,12,14)

InChI Key

HHMZURGWXAWJGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-imino-8-methoxy-2H-chromene-3-carboxamide can be achieved through various methods. One common approach involves the reaction of salicylic aldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions can vary, including the use of different solvents such as isopropanol, ethanol, tetrahydrofuran, dioxane, and polyethylene glycol-400. The reactions can be carried out under thermal or ultrasound activation conditions, or simply by stirring at room temperature .

Industrial Production Methods

Industrial production methods for 2-imino-8-methoxy-2H-chromene-3-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-imino-8-methoxy-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include oxo derivatives, amino derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

2-Imino-8-methoxy-2H-chromene-3-carboxamide serves as a building block in synthesizing complex organic molecules and as a ligand in coordination chemistry. Research has explored its potential as an enzyme inhibitor or modulator of biological pathways, as well as its therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities . The compound has also been used to develop new materials like polymers and dyes due to its structural properties.

Medicinal Chemistry

2-Imino-8-methoxy-2H-chromene-3-carboxamide is investigated for its potential bioactive properties. Studies suggest it interacts selectively with enzymes or receptors, modulating their activity and influencing biochemical pathways. Derivatives of imino-2H-chromene have been designed and synthesized as potential agents against Alzheimer's disease, showing promise as BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) inhibitors . Flavonoids, which contain a 2-phenylchromone structure, have demonstrated anti-inflammatory, antitumor, antiviral, and cardiovascular effects .

Biological Activities

Research indicates that 2-imino-8-methoxy-2H-chromene-3-carboxamide exhibits significant biological activities. Its mechanism of action involves interacting with molecular targets and pathways, potentially inhibiting enzymes, interacting with receptors, or modulating gene expression related to inflammation, cell proliferation, and apoptosis.

Material Science

Due to its unique structural and chemical properties, 2-imino-8-methoxy-2H-chromene-3-carboxamide is used in developing new materials such as polymers and dyes. Additionally, polyphenol-containing nanoparticles, which have gained attention for their antioxidant and anticancer properties, can be used in preparing, stabilizing, and modifying multifunctional nanoassemblies for bioimaging and therapeutic delivery .

Related Compounds and their Applications

Several compounds share structural similarities with 2-imino-8-methoxy-2H-chromene-3-carboxamide, each exhibiting unique properties.

Compound NameStructural FeaturesBiological Activity
2-imino-8-methoxy-N-(2-methylphenyl)-2H-chromene-3-carboxamideSimilar chromene core with a methyl substitutionPotential anticancer activity
2-imino-8-methoxy-N-(2-chlorophenyl)-2H-chromene-3-carboxamideChlorine substitution instead of methylVarying enzyme inhibition profiles
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamideDimethyl substitution on phenyl ringEnhanced antimicrobial properties

Mechanism of Action

The mechanism of action of 2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, modulate signaling pathways, and induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations on the Chromene Ring

  • 2-Imino-2H-Chromene-3-Carboxamide (1a): The parent compound lacks the 8-methoxy group. In DMSO-d6, it undergoes partial isomerization to 2-cyano-3-(2-hydroxyphenyl)-prop-2-enamide, a process less pronounced in derivatives with electron-donating groups like 8-OCH3 .
  • 8-Hydroxy Derivatives: Compounds like N-(3-fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide (CAS 1798284-49-7) exhibit increased polarity due to the hydroxyl group, enhancing solubility but reducing stability under acidic conditions compared to the 8-methoxy analog .

Functional Group Variations

  • 2-Oxo Derivatives: 8-Methoxy-2-oxo-2H-chromene-3-carboxamide (CAS 483278-33-7) replaces the imino group with a ketone, increasing stability but reducing reactivity in nucleophilic additions .
  • Phosphorus-Containing Derivatives: Chromeno[4,3-c][1,2]azaphospholes synthesized from 2-imino-2H-chromene-3-carboxamide demonstrate enhanced antioxidant (IC50 = 2.8 μg/mL) and cytotoxic (IC50 = 4.96–7.44 μg/mL) activities, suggesting that heteroatom incorporation amplifies bioactivity compared to the methoxy-substituted parent compound .

Physicochemical Properties

  • Isomerization Behavior: The 8-methoxy group reduces isomerization in polar solvents compared to unsubstituted 1a, which equilibrates between imino and cyanoenamide forms in DMSO-d6 .

Biological Activity

2-Imino-8-methoxy-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores the compound's pharmacological properties, synthesis methods, biological targets, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features an imino group and a methoxy substitution, which enhance its chemical reactivity. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. A common synthetic route includes:

  • Formation of the Chromene Core : The initial step often involves the reaction of appropriate phenolic compounds with carbonyl precursors.
  • Imino Group Introduction : The imino functionality is introduced through condensation reactions with amines.
  • Final Modifications : Further modifications may include methylation or other substitutions to optimize biological activity.

Biological Activities

Research indicates that 2-imino-8-methoxy-2H-chromene-3-carboxamide exhibits significant biological activities across various domains:

  • Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation. It interacts with specific enzymes and receptors involved in tumor growth and metastasis, making it a candidate for cancer therapy .
  • Antimicrobial Properties : It displays notable antibacterial effects against various pathogens. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial activity .
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

The biological activity of 2-imino-8-methoxy-2H-chromene-3-carboxamide is primarily attributed to its ability to bind selectively to certain enzymes or receptors. This binding modulates their activity, influencing critical biochemical pathways involved in disease processes:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as BACE1 and acetylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's .
  • Disruption of Cellular Signaling : By interfering with cellular signaling pathways, the compound can alter cell proliferation and survival, particularly in cancer cells .

Case Studies and Research Findings

Several studies have documented the efficacy of 2-imino-8-methoxy-2H-chromene-3-carboxamide:

  • Anticancer Studies : In vitro assays demonstrated that the compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. Its IC50 values were notably lower than those of conventional chemotherapeutics .
  • Antimicrobial Evaluation : A study reported that 2-imino-8-methoxy-2H-chromene-3-carboxamide exhibited MIC values as low as 0.22 μg/mL against Staphylococcus aureus, highlighting its potential as a new antibacterial agent .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to control groups, further supporting its anticancer potential .

Comparative Analysis with Related Compounds

The following table compares 2-imino-8-methoxy-2H-chromene-3-carboxamide with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Imino-8-methoxy-N-(2-methylphenyl)-2H-chromene-3-carboxamideMethyl substitution on phenyl ringPotential anticancer activity
N-(3,4-dimethylphenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamideDimethyl substitution on phenyl ringEnhanced antimicrobial properties
8-Hydroxychromene derivativesHydroxy substitution instead of methoxyVarying enzyme inhibition profiles

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